![molecular formula C20H26N2O4S B5878615 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5878615.png)
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, also known as EMBI, is a sulfonamide compound that has shown promising results in scientific research applications. EMBI is a small molecule that can be synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide is not fully understood. However, it is believed that 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide inhibits the activity of various enzymes, including carbonic anhydrase IX and histone deacetylases. By inhibiting these enzymes, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has also been shown to inhibit the formation of blood vessels, a process known as angiogenesis, which is necessary for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes. This allows for easy access to intracellular targets. However, one limitation of using 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide in lab experiments is that it may have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide research. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to optimize its pharmacological properties, such as its bioavailability and toxicity. Additionally, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide may have potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
Métodos De Síntesis
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide can be synthesized using various methods. One method involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(4-morpholinylmethyl)benzylamine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Another method involves the reaction of 4-ethoxybenzenesulfonamide with 2-(4-morpholinylmethyl)benzylamine in the presence of a base such as sodium hydride. The resulting product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has shown promising results in scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has also been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many types of cancer cells. In addition, 4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, enzymes that play a role in the regulation of gene expression.
Propiedades
IUPAC Name |
4-ethoxy-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S/c1-2-26-19-7-9-20(10-8-19)27(23,24)21-15-17-5-3-4-6-18(17)16-22-11-13-25-14-12-22/h3-10,21H,2,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKQLIQKONZPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(morpholin-4-ylmethyl)benzyl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

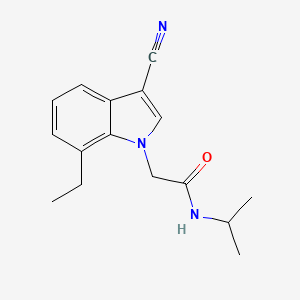

![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)

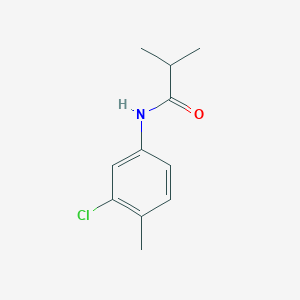
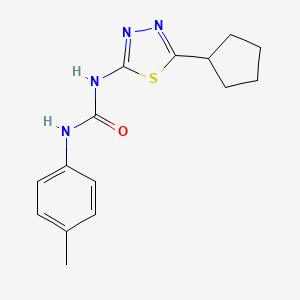
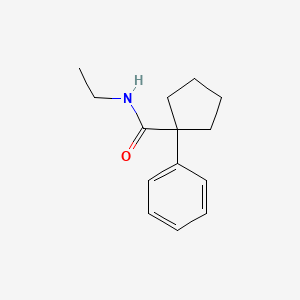
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5878591.png)
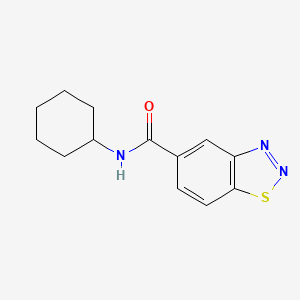
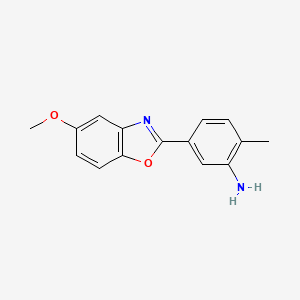
![7-[(3,5-dimethylbenzyl)oxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B5878596.png)
![N-[2-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5878605.png)
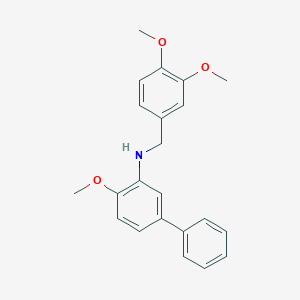
![4-methyl-N-[4-(4-morpholinyl)phenyl]-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5878630.png)